molecular formula C25H22ClF2NO3 B4205718 Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4205718
M. Wt: 457.9 g/mol
InChI Key: YVWIAWIEIZTGMX-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and difluorophenyl groups. The final steps involve the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents on the aromatic rings. Examples might include:

  • Ethyl 7-(4-bromophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Ethyl 7-(4-chlorophenyl)-4-(2,5-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

The uniqueness of Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClF2NO3/c1-3-32-25(31)22-13(2)29-20-10-15(14-4-6-16(26)7-5-14)11-21(30)24(20)23(22)18-12-17(27)8-9-19(18)28/h4-9,12,15,23,29H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWIAWIEIZTGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)F)F)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-(4-chlorophenyl)-4-(2,5-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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